L-Name is a valuable tool for studying the role of NO in blood pressure regulation. Since NO relaxes blood vessels, inhibiting its production with L-Name can lead to vasoconstriction (narrowing of blood vessels) and an increase in blood pressure [3]. This allows researchers to assess the contribution of the NO pathway to blood pressure control in various models, including hypertension (high blood pressure) and heart failure.
L-Name plays a role in studies investigating the function of NO in the nervous system. NO acts as a neurotransmitter, influencing neuronal communication and processes like learning and memory [4]. By inhibiting NO production with L-Name, researchers can explore the specific effects of NO on neuronal activity and behavior.
Beyond blood pressure and the nervous system, L-Name finds use in research on various other NO-related processes. These include:
While L-Name is a valuable research tool, it's not a medicinal product and should not be used outside of controlled research settings.
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L-Name, chemically known as Nomega-Nitro-L-arginine methyl ester hydrochloride, is a non-selective inhibitor of nitric oxide synthase (NOS). Its molecular formula is C₇H₁₅N₅O₄·HCl, with a molecular weight of 269.69 g/mol. L-Name is primarily utilized in research settings to induce hypertension and study the physiological roles of nitric oxide (NO) in various biological systems. It acts by inhibiting the conversion of L-arginine to nitric oxide, thereby affecting vascular tone and blood pressure regulation .
L-Name undergoes hydrolysis in vivo to form Nomega-Nitro-L-arginine (L-NNA), which is its active form. This conversion is crucial for its function as an NOS inhibitor. The inhibition of NOS leads to decreased levels of nitric oxide and cyclic guanosine monophosphate (cGMP), which are important mediators in vascular relaxation and other physiological processes .
In experimental settings, L-Name has been shown to cause endothelium-dependent contractions and inhibit endothelium-dependent relaxation induced by acetylcholine in aortic rings. This indicates its role in modulating vascular responses through NO synthesis inhibition .
L-Name's primary biological activity is its ability to inhibit nitric oxide synthase, resulting in reduced nitric oxide production. This inhibition has significant implications for cardiovascular physiology, particularly in studies of hypertension. In animal models, administration of L-Name has been associated with increased systemic arterial blood pressure and bradycardia (slowed heart rate) due to its vasoconstrictive effects .
Furthermore, L-Name has been used to explore the role of nitric oxide in various pathological conditions, including diabetes and neurodegenerative diseases, where altered NO signaling pathways are implicated .
L-Name can be synthesized through several methods, typically involving the nitration of L-arginine derivatives. One common approach includes the reaction of L-arginine with nitrous acid or other nitrating agents under controlled conditions to yield Nomega-Nitro-L-arginine, which is then methylated to produce L-Name. The synthesis often requires purification steps to achieve high purity levels suitable for research applications .
L-Name is primarily used in pharmacological research to study the physiological roles of nitric oxide. Its applications include:
Interaction studies involving L-Name have revealed its complex effects on various signaling pathways. For instance, it has been shown to potentiate the vasodilatory effects of nitroglycerin by releasing stored nitric oxide, indicating that while it inhibits NOS, it may also influence NO-mediated signaling indirectly . Additionally, L-Name has been used to examine how other compounds interact with NO pathways, particularly in the context of endothelial function and vascular reactivity.
L-Name shares similarities with several other compounds that also act as nitric oxide synthase inhibitors or modulate nitric oxide pathways. Here are some notable comparisons:
Compound Name | Type | Selectivity | Unique Features |
---|---|---|---|
Nomega-Nitro-L-arginine (L-NNA) | NOS Inhibitor | Selective | More selective for endothelial NOS compared to L-Name |
Nomega-Methyl-L-arginine | NOS Inhibitor | Non-selective | Used for similar studies but less potent than L-Name |
Agmatine | Endogenous Modulator | Non-selective | Modulates NO signaling without direct inhibition |
7-Nitroindazole | NOS Inhibitor | Selective | Primarily selective for neuronal NOS |
L-Name's uniqueness lies in its broad application across various research fields while being a potent non-selective inhibitor of nitric oxide synthase. Its ability to induce hypertension makes it particularly valuable for studying cardiovascular dynamics and therapeutic interventions .
Nω-nitro-L-arginine methyl ester (L-NAME) functions as a prodrug that requires bioactivation to its pharmacologically active form, Nω-nitro-L-arginine (L-NOARG), before exhibiting its nitric oxide synthase inhibitory effects [1] [2] [3]. The bioactivation mechanism operates through hydrolytic cleavage of the methyl ester moiety, converting the inactive prodrug to its active metabolite.
The bioactivation of L-NAME occurs through both enzymatic and non-enzymatic pathways [1] [2]. Enzymatic hydrolysis is mediated primarily by cellular esterases, particularly carboxylesterases, which cleave the ester bond through a classic serine hydrolase mechanism [4] [5]. The catalytic process involves a nucleophilic attack by an activated serine residue on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently collapses to release methanol and generate the acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to yield L-NOARG and regenerate the free enzyme [6] [5] [7].
Non-enzymatic hydrolysis also contributes significantly to L-NAME bioactivation, particularly under physiological conditions [1] [2]. This pathway operates through base-catalyzed hydrolysis, where hydroxide ions attack the ester carbonyl carbon, proceeding through a similar tetrahedral intermediate mechanism [8]. The rate of non-enzymatic hydrolysis is pH-dependent, with alkaline conditions significantly accelerating the conversion [1] [9].
The conversion of L-NAME to L-NOARG represents the critical bioactivation step that transforms an inactive prodrug into a potent nitric oxide synthase inhibitor. High-performance liquid chromatography analyses demonstrate that nitric oxide synthase inhibition by L-NAME correlates directly with the extent of hydrolysis to L-NOARG [1] [9] [2].
Pharmacological Activity Comparison: L-NOARG exhibits approximately 50-fold greater potency than L-NAME as a nitric oxide synthase inhibitor, with IC50 values of 1.4 μM and 70 μM, respectively [1] [9] [10]. This dramatic difference in inhibitory potency confirms that L-NOARG is the true pharmacologically active species, while L-NAME serves solely as a delivery vehicle.
The conversion process is irreversible under physiological conditions. Once formed, L-NOARG does not undergo further degradation and accumulates in target tissues [11] [12]. Studies in septic shock patients demonstrated that L-NOARG exhibits a remarkably long plasma half-life of 22.9 hours compared to L-NAME's rapid elimination half-life of 19.2 minutes [11] [12]. This prolonged retention of the active metabolite contributes to the sustained pharmacological effects observed with L-NAME administration.
Distribution Characteristics: The conversion to L-NOARG significantly alters the compound's distribution properties. L-NAME exhibits a volume of distribution of 0.45 L/kg body weight, while L-NOARG shows extensive tissue distribution with a volume of distribution of 1.96 L/kg [11] [12]. This suggests that L-NOARG penetrates and accumulates in extravascular tissues more extensively than its prodrug precursor.
The hydrolysis kinetics of L-NAME vary significantly across different biological systems, reflecting the diverse enzymatic environments and physicochemical conditions present in various tissues and biological fluids.
Biological System | Half-life | Rate Enhancement Factor | Primary Mechanism |
---|---|---|---|
Buffer (pH 7.4) | 365 ± 11.2 minutes | 1.0 (baseline) | Non-enzymatic hydrolysis |
Human plasma | 207 ± 1.7 minutes | 1.8-fold | Plasma esterases + non-enzymatic |
Whole blood | 29 ± 2.2 minutes | 12.6-fold | Cellular esterases + plasma enzymes |
Rat isolated hearts | 4.2 minutes (time to effect) | >80-fold | Tissue esterases |
Enzyme-Mediated Acceleration: The most rapid hydrolysis occurs in whole blood, where cellular esterases provide substantial catalytic enhancement [1] [9]. The acceleration observed in plasma compared to buffer indicates the presence of plasma esterases that contribute to L-NAME bioactivation [1]. However, an important phenomenon occurs in blood systems where rapid hydrolysis is accompanied by sequestration of L-NOARG within blood cells, reducing the apparent bioavailability of the active metabolite [1] [9].
pH Dependence: The hydrolysis rate shows strong pH dependence, with minimal hydrolysis occurring at acidic pH (3.0) and significant acceleration at neutral to alkaline conditions [1] [9]. At pH 7.0, L-NAME produces 53 ± 1.9 μM L-NOARG from 0.1 mM substrate, while at pH 9.0, this increases to 85 ± 14.3 μM [1].
First-Order Kinetics: The hydrolysis follows apparent first-order kinetics in all biological systems studied [1] [9] [11]. The formation of L-NOARG also follows first-order kinetics, with calculated half-lives for appearance matching the disappearance kinetics of L-NAME in most systems [1] [9].
Temperature Effects: Hydrolysis rates increase with temperature, following typical Arrhenius behavior for chemical and enzymatic reactions [8]. However, specific temperature coefficients for L-NAME hydrolysis in biological systems require further investigation.
The structure-activity relationship of L-NAME and related compounds reveals critical molecular determinants for both prodrug stability and biological activity upon bioactivation.
Ester Functionality Requirements: The methyl ester moiety is essential for prodrug function, providing appropriate stability for drug delivery while remaining susceptible to biological hydrolysis [4] [13]. The ester linkage must balance stability during storage and transport with efficient bioactivation in target tissues. Alternative ester modifications could potentially modulate the rate and selectivity of bioactivation.
Guanidino Group Modifications: The nitro-substituted guanidino group represents the pharmacophore responsible for nitric oxide synthase inhibition [14] [10] [15]. Structure-activity studies demonstrate that both L-NAME and L-NOARG share identical chain lengths with L-arginine and bear the critical nitro-substituent on the guanidino group [14] [15]. This nitro modification causes significant changes in the net atomic charges of the guanidinium nitrogen atoms compared to the natural substrate L-arginine [14].
Conformational Analysis: Computational studies using AM1 and ab initio methods reveal that L-NAME achieves conformations completely different from L-arginine, while L-NOARG exhibits conformational behavior quite comparable to the natural substrate [14] [15]. This conformational difference may explain why L-NAME shows poor direct interaction with nitric oxide synthase, necessitating conversion to L-NOARG for biological activity.
Compound | IC50 (μM) | Selectivity | Conformational Similarity to L-Arg | Key Structural Feature |
---|---|---|---|---|
L-arginine | N/A (substrate) | Natural substrate | Reference | Unmodified guanidino |
L-NAME | 70 | Constitutive isoforms | Different | Nitro-guanidino + methyl ester |
L-NOARG | 1.4 | Constitutive isoforms | Similar | Nitro-guanidino + free acid |
L-NNA | Variable | Constitutive isoforms | Similar | Nitro-guanidino |
Molecular Electrostatic Properties: Molecular electrostatic potential analyses demonstrate significant differences between L-NAME and L-arginine in charge distribution patterns [14]. The nitro-substituent creates distinctive electrostatic properties that may influence enzyme binding and selectivity. These electrostatic differences are critical for determining isoform selectivity among different nitric oxide synthase variants.
Chain Length Considerations: Both L-NAME and L-NOARG maintain the optimal chain length for interaction with the arginine binding site of nitric oxide synthase [14] [15]. This structural conservation ensures that the bioactivated product retains appropriate geometric complementarity with the enzyme active site while the nitro modification provides the inhibitory mechanism.